molecular formula C₆H₃D₉O B1145400 Pinacolone-d9 CAS No. 42983-09-5

Pinacolone-d9

Cat. No.: B1145400
CAS No.: 42983-09-5
M. Wt: 109.21
Attention: For research use only. Not for human or veterinary use.
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Description

Pinacolone-d9 is a deuterated form of pinacolone, a ketone with the chemical formula (CH₃)₃CCO. The “d9” indicates that nine hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pinacolone-d9 can be synthesized through the pinacol rearrangement reaction, which involves the acid-catalyzed dehydration of 1,2-diols (vicinal diols) to form pinacolones . The reaction typically uses strong acids like sulfuric acid (H₂SO₄) to protonate one of the hydroxyl groups, leading to the formation of a carbocation intermediate. This intermediate undergoes a rearrangement to form the ketone structure of pinacolone .

Industrial Production Methods

Industrial production of this compound involves the reaction of 2-methyl-but-2-ene or 2-methyl-but-1-ene with an aqueous inorganic acid, followed by the gradual addition of formaldehyde at temperatures between 50°C and 200°C. The mixture is then allowed to react further, and the pinacolone is separated by distillation .

Chemical Reactions Analysis

Types of Reactions

Pinacolone-d9 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

Pinacolone-d9 is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of pinacolone-d9 involves its interaction with various molecular targets and pathways. In the pinacol rearrangement, the compound undergoes protonation of one of the hydroxyl groups, leading to the formation of a carbocation intermediate. This intermediate then undergoes a 1,2-alkyl shift to produce the carbonyl compound . The rearrangement can also result in ring expansions or contractions depending on the substituents involved .

Comparison with Similar Compounds

Similar Compounds

    Pinacolone: The non-deuterated form of pinacolone.

    Acetone: A simpler ketone with a similar carbonyl group.

    Methyl ethyl ketone: Another ketone with a similar structure but different substituents.

Uniqueness

Pinacolone-d9 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy. The deuterium atoms provide distinct spectral features that help in the detailed analysis of molecular structures and dynamics.

By understanding the properties and applications of this compound, researchers can leverage its unique characteristics in various scientific and industrial fields.

Properties

CAS No.

42983-09-5

Molecular Formula

C₆H₃D₉O

Molecular Weight

109.21

Synonyms

3,3-Di(methyl-d3)-2-butanone-4,4,4-d3

Origin of Product

United States

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